molecular formula C7H4BrClN2O B3030982 4-Bromo-6-chloro-1H,2H,3H-pyrrolo[2,3-b]pyridin-2-one CAS No. 1190322-92-9

4-Bromo-6-chloro-1H,2H,3H-pyrrolo[2,3-b]pyridin-2-one

Cat. No.: B3030982
CAS No.: 1190322-92-9
M. Wt: 247.47
InChI Key: MGQSWHFVWSBWLY-UHFFFAOYSA-N
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Description

Biochemical Analysis

Biochemical Properties

4-Bromo-6-chloro-1H,2H,3H-pyrrolo[2,3-b]pyridin-2-one plays a significant role in biochemical reactions, particularly in the inhibition of fibroblast growth factor receptors (FGFRs). This compound has been shown to interact with FGFR1, FGFR2, and FGFR3, inhibiting their activity and thereby affecting downstream signaling pathways such as RAS-MEK-ERK, PLCγ, and PI3K-Akt . These interactions are crucial in regulating cell proliferation, migration, and angiogenesis, making this compound a potential candidate for cancer therapy.

Cellular Effects

The effects of this compound on various types of cells and cellular processes are profound. This compound has been observed to inhibit the proliferation of breast cancer cells and induce apoptosis . Additionally, it significantly inhibits the migration and invasion of these cells, suggesting its potential as an anti-cancer agent. The compound influences cell signaling pathways, gene expression, and cellular metabolism, thereby altering cell function and contributing to its therapeutic potential.

Molecular Mechanism

At the molecular level, this compound exerts its effects through binding interactions with fibroblast growth factor receptors. By inhibiting the activity of FGFR1, FGFR2, and FGFR3, the compound disrupts the downstream signaling pathways that are essential for cell proliferation and survival . This inhibition leads to reduced autophosphorylation of tyrosine residues in the cytoplasmic tail of the receptors, thereby preventing the activation of signaling cascades such as RAS-MEK-ERK, PLCγ, and PI3K-Akt.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed to change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that the compound remains stable under specific conditions, allowing for sustained inhibition of FGFR activity and prolonged anti-cancer effects . Degradation over time can lead to reduced efficacy, highlighting the importance of optimizing storage and handling conditions.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound effectively inhibits FGFR activity and reduces tumor growth without causing significant toxicity . At higher doses, toxic or adverse effects may be observed, indicating the need for careful dosage optimization to balance efficacy and safety.

Metabolic Pathways

This compound is involved in metabolic pathways that include interactions with various enzymes and cofactors. The compound’s metabolism can affect metabolic flux and metabolite levels, influencing its overall efficacy and safety . Understanding these metabolic pathways is crucial for optimizing the compound’s therapeutic potential and minimizing adverse effects.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are essential for its activity. The compound interacts with specific transporters and binding proteins that facilitate its localization and accumulation in target tissues . These interactions are critical for ensuring that the compound reaches its intended site of action and exerts its therapeutic effects.

Subcellular Localization

The subcellular localization of this compound plays a significant role in its activity and function. The compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications . This localization is crucial for its interaction with FGFRs and the subsequent inhibition of downstream signaling pathways.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Bromo-6-chloro-1H,2H,3H-pyrrolo[2,3-b]pyridin-2-one typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. For instance, the reaction of 4-bromo-2-chloropyridine with ethyl acetoacetate in the presence of a base can lead to the formation of the desired pyrrolopyridine structure .

Industrial Production Methods

Industrial production methods for this compound often involve optimizing the reaction conditions to maximize yield and purity. This includes the use of high-purity reagents, controlled temperature, and pressure conditions, as well as the implementation of efficient purification techniques such as recrystallization and chromatography .

Chemical Reactions Analysis

Types of Reactions

4-Bromo-6-chloro-1H,2H,3H-pyrrolo[2,3-b]pyridin-2-one can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include bases (e.g., sodium hydroxide), oxidizing agents (e.g., potassium permanganate), and reducing agents (e.g., lithium aluminum hydride). The reactions are typically carried out under controlled temperatures and inert atmospheres to prevent unwanted side reactions .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted pyrrolopyridines, while oxidation can produce pyrrolopyridine N-oxides .

Comparison with Similar Compounds

Properties

IUPAC Name

4-bromo-6-chloro-1,3-dihydropyrrolo[2,3-b]pyridin-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H4BrClN2O/c8-4-2-5(9)10-7-3(4)1-6(12)11-7/h2H,1H2,(H,10,11,12)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MGQSWHFVWSBWLY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2=C(NC1=O)N=C(C=C2Br)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H4BrClN2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID001189049
Record name 4-Bromo-6-chloro-1,3-dihydro-2H-pyrrolo[2,3-b]pyridin-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001189049
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

247.47 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1190322-92-9
Record name 4-Bromo-6-chloro-1,3-dihydro-2H-pyrrolo[2,3-b]pyridin-2-one
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1190322-92-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-Bromo-6-chloro-1,3-dihydro-2H-pyrrolo[2,3-b]pyridin-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001189049
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
4-Bromo-6-chloro-1H,2H,3H-pyrrolo[2,3-b]pyridin-2-one
Reactant of Route 2
4-Bromo-6-chloro-1H,2H,3H-pyrrolo[2,3-b]pyridin-2-one
Reactant of Route 3
4-Bromo-6-chloro-1H,2H,3H-pyrrolo[2,3-b]pyridin-2-one
Reactant of Route 4
4-Bromo-6-chloro-1H,2H,3H-pyrrolo[2,3-b]pyridin-2-one
Reactant of Route 5
4-Bromo-6-chloro-1H,2H,3H-pyrrolo[2,3-b]pyridin-2-one
Reactant of Route 6
4-Bromo-6-chloro-1H,2H,3H-pyrrolo[2,3-b]pyridin-2-one

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